molecular formula C23H19N3O5 B5491187 4-[(E)-1-cyano-2-[1-(2-methoxy-5-nitrophenyl)-2,5-dimethylpyrrol-3-yl]ethenyl]benzoic acid

4-[(E)-1-cyano-2-[1-(2-methoxy-5-nitrophenyl)-2,5-dimethylpyrrol-3-yl]ethenyl]benzoic acid

Cat. No.: B5491187
M. Wt: 417.4 g/mol
InChI Key: UFOAVPLRLJQAIO-ODLFYWEKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(E)-1-cyano-2-[1-(2-methoxy-5-nitrophenyl)-2,5-dimethylpyrrol-3-yl]ethenyl]benzoic acid is a complex organic compound characterized by its unique structure, which includes a cyano group, a methoxy group, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-1-cyano-2-[1-(2-methoxy-5-nitrophenyl)-2,5-dimethylpyrrol-3-yl]ethenyl]benzoic acid typically involves multi-step organic reactions. The process begins with the preparation of the pyrrole ring, followed by the introduction of the cyano group and the methoxy-nitrophenyl group. The final step involves the formation of the benzoic acid moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for various applications.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-1-cyano-2-[1-(2-methoxy-5-nitrophenyl)-2,5-dimethylpyrrol-3-yl]ethenyl]benzoic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can undergo substitution reactions, particularly at the cyano and methoxy groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with a palladium catalyst), and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

4-[(E)-1-cyano-2-[1-(2-methoxy-5-nitrophenyl)-2,5-dimethylpyrrol-3-yl]ethenyl]benzoic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(E)-1-cyano-2-[1-(2-methoxy-5-nitrophenyl)-2,5-dimethylpyrrol-3-yl]ethenyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-[(E)-1-cyano-2-[1-(2-methoxy-5-nitrophenyl)-2,5-dimethylpyrrol-3-yl]ethenyl]benzoic acid include:

  • Compounds with similar pyrrole structures.
  • Compounds with cyano and methoxy-nitrophenyl groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential applications across various fields. This combination allows for unique chemical reactivity and biological activity, distinguishing it from other similar compounds.

Properties

IUPAC Name

4-[(E)-1-cyano-2-[1-(2-methoxy-5-nitrophenyl)-2,5-dimethylpyrrol-3-yl]ethenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O5/c1-14-10-18(11-19(13-24)16-4-6-17(7-5-16)23(27)28)15(2)25(14)21-12-20(26(29)30)8-9-22(21)31-3/h4-12H,1-3H3,(H,27,28)/b19-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFOAVPLRLJQAIO-ODLFYWEKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=C(C=CC(=C2)[N+](=O)[O-])OC)C)C=C(C#N)C3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(N1C2=C(C=CC(=C2)[N+](=O)[O-])OC)C)/C=C(/C#N)\C3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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